molecular formula C23H18F2N2 B10928458 1-benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10928458
M. Wt: 360.4 g/mol
InChI Key: MPJZLJLIHVMCSJ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method is the Knöevenagel condensation, where 1-benzyl-4-piperidinone reacts with aromatic aldehydes to form intermediate compounds. These intermediates then undergo further reactions, such as cycloaddition or substitution, to yield the final pyrazole product .

Industrial production methods for this compound may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, forming substituted derivatives.

These reactions are typically conducted under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate the biological activity of this compound, including its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties are explored for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-Benzyl-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18F2N2

Molecular Weight

360.4 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H18F2N2/c1-16-22(18-7-11-20(24)12-8-18)26-27(15-17-5-3-2-4-6-17)23(16)19-9-13-21(25)14-10-19/h2-14H,15H2,1H3

InChI Key

MPJZLJLIHVMCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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